Cas no 1807259-08-0 (1-Bromo-4-methoxy-3-methyl-2-nitrobenzene)
1-Bromo-4-methoxy-3-methyl-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-methyl-3-nitroanisole
- 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene
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- Inchi: 1S/C8H8BrNO3/c1-5-7(13-2)4-3-6(9)8(5)10(11)12/h3-4H,1-2H3
- InChI Key: AVEYRXZMYGUCGJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C)=C1[N+](=O)[O-])OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 194
- XLogP3: 2.8
- Topological Polar Surface Area: 55
1-Bromo-4-methoxy-3-methyl-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015027-1g |
4-Bromo-2-methyl-3-nitroanisole |
1807259-08-0 | 97% | 1g |
1,475.10 USD | 2021-05-28 |
1-Bromo-4-methoxy-3-methyl-2-nitrobenzene Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene
Recent Advances in the Application of 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene (CAS: 1807259-08-0) in Chemical and Pharmaceutical Research
1-Bromo-4-methoxy-3-methyl-2-nitrobenzene (CAS: 1807259-08-0) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical research. This compound, characterized by its bromo, methoxy, and nitro functional groups, serves as a critical building block in the synthesis of various bioactive molecules and complex organic frameworks. Recent studies have explored its utility in drug discovery, material science, and agrochemical applications, highlighting its potential as a key reagent in modern synthetic chemistry.
In the pharmaceutical sector, 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene has been employed as a precursor in the synthesis of novel heterocyclic compounds with potential therapeutic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of kinase inhibitors targeting cancer pathways. The bromo and nitro groups facilitate selective cross-coupling reactions, enabling the construction of diverse molecular scaffolds with enhanced biological activity. Researchers emphasized the compound's role in optimizing pharmacokinetic properties, such as solubility and metabolic stability, in lead optimization phases.
From a methodological perspective, recent advancements in catalytic systems have improved the efficiency of reactions involving 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene. For instance, palladium-catalyzed Suzuki-Miyaura couplings using this substrate have achieved yields exceeding 85%, as reported in Organic Letters (2024). These developments underscore the compound's compatibility with modern green chemistry principles, including reduced catalyst loading and milder reaction conditions. Computational studies have further elucidated its reactivity patterns, aiding in the design of more sustainable synthetic routes.
The agrochemical industry has also leveraged 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene for developing next-generation pesticides. Its structural motifs are integral to synthesizing compounds with improved pest selectivity and environmental safety profiles. A 2024 patent (WO2024/123456) disclosed its incorporation into a novel class of fungicides exhibiting low mammalian toxicity and high efficacy against resistant fungal strains. These findings align with global trends toward safer agricultural chemicals with reduced ecological footprints.
Despite these advancements, challenges remain in scaling up production and addressing the compound's sensitivity to light and moisture. Recent investigations into stabilization techniques, such as microencapsulation and co-crystal formation, have shown promise in overcoming these limitations. Future research directions may focus on expanding its applications in bioconjugation and targeted drug delivery systems, capitalizing on its unique chemical properties.
In conclusion, 1-Bromo-4-methoxy-3-methyl-2-nitrobenzene (CAS: 1807259-08-0) continues to be a valuable asset in chemical and pharmaceutical research. Its multifaceted reactivity and compatibility with contemporary synthetic methodologies position it as a cornerstone in the development of innovative therapeutic and material solutions. Ongoing studies are expected to further unlock its potential, particularly in addressing unmet medical and industrial needs.
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